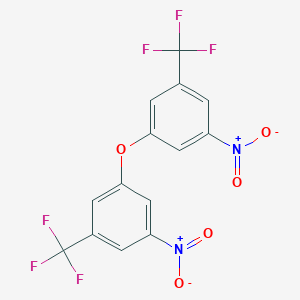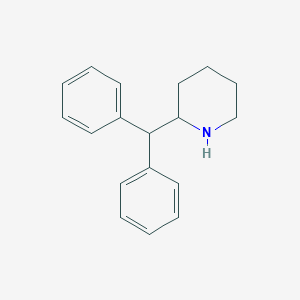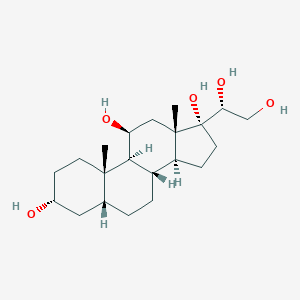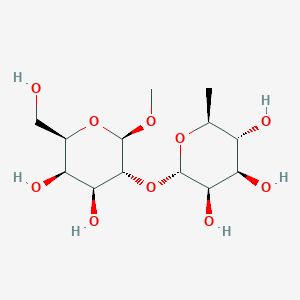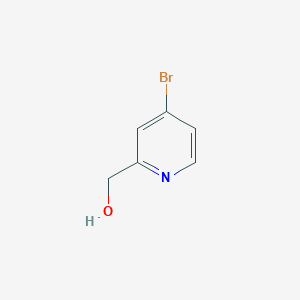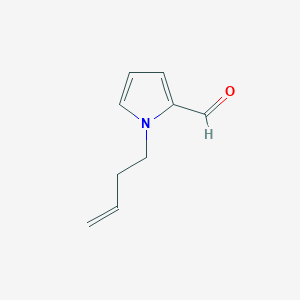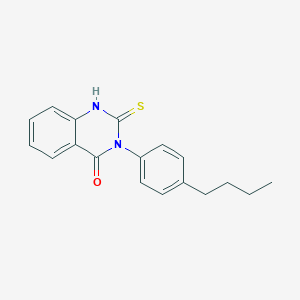
3-(4-Butyl-phenyl)-2-mercapto-3H-quinazolin-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(4-Butyl-phenyl)-2-mercapto-3H-quinazolin-4-one, also known as BMQ, is a quinazoline derivative that has gained interest in scientific research due to its potential use as a therapeutic agent. This compound has been found to possess various pharmacological properties that make it a promising candidate for further investigation.
Mecanismo De Acción
The mechanism of action of 3-(4-Butyl-phenyl)-2-mercapto-3H-quinazolin-4-one is not fully understood. However, research suggests that 3-(4-Butyl-phenyl)-2-mercapto-3H-quinazolin-4-one exerts its pharmacological effects through multiple pathways, including the inhibition of protein kinase C and the activation of the AMP-activated protein kinase pathway.
Efectos Bioquímicos Y Fisiológicos
3-(4-Butyl-phenyl)-2-mercapto-3H-quinazolin-4-one has been found to possess various biochemical and physiological effects. In addition to its anti-tumor and anti-inflammatory properties, 3-(4-Butyl-phenyl)-2-mercapto-3H-quinazolin-4-one has been shown to possess antioxidant activity and to inhibit the activity of acetylcholinesterase, an enzyme involved in the pathogenesis of Alzheimer's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
3-(4-Butyl-phenyl)-2-mercapto-3H-quinazolin-4-one has several advantages for use in lab experiments. It is relatively easy to synthesize and has low toxicity, making it suitable for in vitro and in vivo studies. However, one limitation is that 3-(4-Butyl-phenyl)-2-mercapto-3H-quinazolin-4-one has poor solubility in water, which can make it difficult to administer in certain experimental settings.
Direcciones Futuras
There are several future directions for research on 3-(4-Butyl-phenyl)-2-mercapto-3H-quinazolin-4-one. One area of interest is the development of 3-(4-Butyl-phenyl)-2-mercapto-3H-quinazolin-4-one derivatives with improved pharmacokinetic properties, such as increased solubility and bioavailability. Additionally, further studies are needed to elucidate the mechanism of action of 3-(4-Butyl-phenyl)-2-mercapto-3H-quinazolin-4-one and to determine its potential use in treating other diseases, such as neurodegenerative disorders. Finally, research is needed to investigate the safety and efficacy of 3-(4-Butyl-phenyl)-2-mercapto-3H-quinazolin-4-one in clinical trials.
Métodos De Síntesis
3-(4-Butyl-phenyl)-2-mercapto-3H-quinazolin-4-one can be synthesized through a multi-step process involving the reaction of 4-nitrobenzaldehyde with butylamine, followed by the reduction of the resulting nitro compound and subsequent cyclization with thiosemicarbazide. The final product is obtained through the oxidation of the intermediate compound.
Aplicaciones Científicas De Investigación
3-(4-Butyl-phenyl)-2-mercapto-3H-quinazolin-4-one has been studied for its potential use in treating various diseases, including cancer, inflammation, and diabetes. Research has shown that 3-(4-Butyl-phenyl)-2-mercapto-3H-quinazolin-4-one exhibits anti-tumor activity by inducing apoptosis and inhibiting angiogenesis in cancer cells. Additionally, 3-(4-Butyl-phenyl)-2-mercapto-3H-quinazolin-4-one has been found to possess anti-inflammatory properties by suppressing the production of pro-inflammatory cytokines. 3-(4-Butyl-phenyl)-2-mercapto-3H-quinazolin-4-one has also been studied for its potential use in treating diabetes, as it has been found to improve glucose tolerance and insulin sensitivity in animal models.
Propiedades
Número CAS |
133032-36-7 |
|---|---|
Nombre del producto |
3-(4-Butyl-phenyl)-2-mercapto-3H-quinazolin-4-one |
Fórmula molecular |
C18H18N2OS |
Peso molecular |
310.4 g/mol |
Nombre IUPAC |
3-(4-butylphenyl)-2-sulfanylidene-1H-quinazolin-4-one |
InChI |
InChI=1S/C18H18N2OS/c1-2-3-6-13-9-11-14(12-10-13)20-17(21)15-7-4-5-8-16(15)19-18(20)22/h4-5,7-12H,2-3,6H2,1H3,(H,19,22) |
Clave InChI |
RZSFOZHOBTVXQA-UHFFFAOYSA-N |
SMILES |
CCCCC1=CC=C(C=C1)N2C(=O)C3=CC=CC=C3NC2=S |
SMILES canónico |
CCCCC1=CC=C(C=C1)N2C(=O)C3=CC=CC=C3NC2=S |
Sinónimos |
3-(4-Butylphenyl)-2-Mercaptoquinazolin-4(3H)-one |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Ethyl hexahydropyrrolo[3,4-B]pyrrole-5(1H)-carboxylate](/img/structure/B145506.png)




